Bromo-PEG10-t-butyl ester
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Overview
Description
Bromo-PEG10-t-butyl ester: is a polyethylene glycol (PEG) linker that contains a bromide group and a t-butyl protected carboxyl group. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG10-t-butyl ester is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and bromide-containing reagents. The synthetic route typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.
Bromination: The PEGylated intermediate is then reacted with a brominating agent to introduce the bromide group.
Protection: The carboxyl group is protected using t-butyl protecting groups to form the final compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of the precursor are PEGylated using industrial reactors.
Bromination: The PEGylated intermediate is brominated using industrial-grade brominating agents.
Purification: The final product is purified using techniques such as chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG10-t-butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group in nucleophilic substitution reactions.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free carboxyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols are used in the presence of a base.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the t-butyl protecting group
Major Products:
Substitution Products: The major products formed are the substituted PEG derivatives.
Deprotected Products: The deprotected carboxyl group forms free acids, which can be further used for bioconjugation
Scientific Research Applications
Bromo-PEG10-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings .
Mechanism of Action
The mechanism of action of Bromo-PEG10-t-butyl ester involves its role as a linker molecule. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The t-butyl protected carboxyl group can be deprotected to form a free carboxyl group, which can then participate in further chemical reactions. The PEG spacer increases the solubility and stability of the resulting conjugates .
Comparison with Similar Compounds
- Bromo-PEG4-t-butyl ester
- Bromo-PEG8-t-butyl ester
- Bromo-PEG12-t-butyl ester
Comparison: Bromo-PEG10-t-butyl ester is unique due to its specific PEG chain length (10 units), which provides an optimal balance between solubility and reactivity. Compared to shorter PEG linkers like Bromo-PEG4-t-butyl ester, it offers better solubility and flexibility. On the other hand, longer PEG linkers like Bromo-PEG12-t-butyl ester may provide higher solubility but could be less reactive due to steric hindrance .
Properties
Molecular Formula |
C27H53BrO12 |
---|---|
Molecular Weight |
649.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H53BrO12/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h4-25H2,1-3H3 |
InChI Key |
VYTAGUBSTUPHNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
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